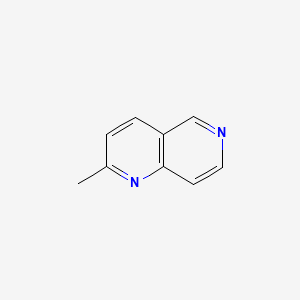

2-Methyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-6-10-5-4-9(8)11-7/h2-6H,1H3 |

InChI Key |

DZDGPTIDPYGBBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 1,6 Naphthyridine and Analogues

Classical Cyclization Reactions for Naphthyridine Core Construction

Traditional methods for constructing the naphthyridine core have long been the foundation of its synthesis, relying on well-established condensation and cyclization reactions. smolecule.com These classical routes, while sometimes limited by harsh conditions or modest yields, remain fundamental to the field.

Friedlander Condensation and its Mechanistic Variants

The Friedlander condensation is a versatile and generally higher-yielding approach for naphthyridine synthesis. smolecule.com It typically involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., ketones, esters, nitriles) in the presence of an acid or base catalyst. smolecule.comacs.org For the synthesis of 1,6-naphthyridine (B1220473) analogues, a common starting material is a derivative of 4-aminopyridine (B3432731). For instance, 4-aminonicotinaldehyde (B1271976) can be condensed with compounds possessing a reactive methylene group to construct the second pyridine (B92270) ring. mdpi.com

The reaction mechanism generally proceeds through an initial aldol-type condensation to form a β-hydroxy carbonyl compound, or a Knoevenagel-type condensation to form an α,β-unsaturated system, followed by cyclization and dehydration to yield the final aromatic naphthyridine ring. researchgate.netnih.gov A proposed mechanism under alkaline conditions involves the generation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the amino-aldehyde. Subsequent intramolecular cyclization and elimination of water lead to the formation of the carbon-nitrogen double bond within the newly formed ring. nih.govacs.org

Mechanistic variants can be influenced by the choice of catalyst and substrates. For example, the use of unsymmetrical ketones can lead to issues with regioselectivity, producing a mixture of isomers. ekb.eg However, specific catalysts and reaction conditions have been developed to control this selectivity. ekb.eg A notable advancement in the Friedlander synthesis of naphthyridines is the use of choline (B1196258) hydroxide (B78521) as a metal-free, non-toxic, and water-soluble catalyst, which has been shown to be highly efficient for gram-scale synthesis, achieving excellent yields. smolecule.com

The Friedlander reaction has also been successfully applied to the synthesis of more complex, fused systems. For example, novel benzo[3,4-h] smolecule.comresearchgate.netnaphthyridine derivatives have been prepared via the Friedlander condensation of 4-amino-6-chloroquinoline-3-carbaldehyde with various active methylene compounds. acs.orgresearchgate.net

Table 1: Examples of Friedlander Condensation for Naphthyridine Synthesis

| 2-Aminoaryl Carbonyl Reactant | Active Methylene Reactant | Catalyst/Conditions | Product Type |

| 2-Aminonicotinaldehyde | α-Methylene carbonyl compounds | Acid or Base | 1,8-Naphthyridines |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one |

| 4-Amino-6-chloroquinoline-3-carbaldehyde | Reactive methylenes | Not specified | Benzo[3,4-h] smolecule.comresearchgate.netnaphthyridines |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid) | 2,3-Diphenyl-1,8-naphthyridine |

Skraup Synthesis and Related Cyclodehydration Reactions

The Skraup synthesis is one of the oldest and most fundamental methods for the preparation of quinolines and, by extension, naphthyridines. smolecule.com For the synthesis of 1,6-naphthyridine, the reaction typically involves heating 4-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. smolecule.comekb.egacs.org

The mechanism of the Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the amino group of the aminopyridine to the acrolein. The resulting intermediate then undergoes cyclization under the acidic conditions, followed by an oxidation step to furnish the aromatic 1,6-naphthyridine ring system. smolecule.com

Despite its historical significance, the classical Skraup reaction can be notoriously vigorous and often results in modest yields, typically in the range of 40-60% for 1,6-naphthyridine. smolecule.comacs.org In fact, the initial attempts to synthesize 1,6-naphthyridine from 4-aminopyridine using the Skraup method were unsuccessful, which spurred the development of modified procedures. acs.org One such modification involves the use of 4-aminopyridine-N-oxide as the starting material. The resulting 1,6-naphthyridine-N-oxide is then deoxygenated in a subsequent step to yield the parent heterocycle. acs.org

Table 2: Key Features of the Skraup Synthesis for 1,6-Naphthyridine

| Starting Material | Key Reagents | Typical Conditions | Yield | Challenges |

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 150-200°C | Modest (40-60%) smolecule.com | Violent reaction, low initial success rate acs.org |

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄, Oxidizing Agent | High Temperature | Modest | Requires additional reduction step |

Gould-Jacobs Reaction and its Adaptations for Naphthyridine Scaffolds

The Gould-Jacobs reaction is another important classical method that has been adapted for the synthesis of naphthyridine systems, particularly those bearing a hydroxyl or oxo group at the 4-position. The reaction proceeds in a stepwise manner, beginning with the condensation of an aminopyridine with an ethoxymethylenemalonic ester derivative. mdpi.comwikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate. Subsequent thermal cyclization, often at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether, leads to the formation of the second pyridine ring. ekb.egmdpi.com

The mechanism of the cyclization step is believed to involve a 6-electron electrocyclic reaction. wikipedia.org The resulting product is typically a 4-hydroxy-3-carboalkoxy-substituted naphthyridine, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org This ester can then be saponified to the corresponding carboxylic acid, which can be subsequently decarboxylated upon heating to yield the 4-hydroxynaphthyridine. wikipedia.org

For the synthesis of 1,6-naphthyridine analogues, 4-aminopyridine derivatives are the logical starting materials. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position, a feature that can be translated to substituted aminopyridines. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is a crucial aspect and is influenced by both steric and electronic factors of the substituents on the starting aminopyridine. mdpi.comresearchgate.net

Niementowski Reaction for Benzofused Naphthyridine Systems

The Niementowski reaction provides a direct route to quinoline (B57606) and, by extension, benzofused naphthyridine systems. This reaction involves the condensation of anthranilic acids (or their derivatives) with ketones or aldehydes. nih.gov For the synthesis of benzofused 1,6-naphthyridines, this methodology has been applied to create tetrahydrobenzo[b] smolecule.comresearchgate.netnaphthyridines.

Specifically, N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] smolecule.comresearchgate.netnaphthyridines have been synthesized through the condensation of the appropriate anthranilic acids with piperidone derivatives. nih.gov This condensation is typically carried out by heating the reactants, often in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov The reaction leads to the formation of the new pyridine ring fused to the existing benzo and pyridine moieties.

Meth-Cohn Reaction in Naphthyridine Synthesis

The Meth-Cohn reaction, which often utilizes the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide), is a powerful tool for the formylation and subsequent cyclization of activated aromatic and heterocyclic systems. This reaction has been employed in the synthesis of substituted naphthyridines.

For instance, 2-chloro-3-formyl-1,8-naphthyridine has been synthesized from N-(pyridin-2-yl)acetamide via the Meth-Cohn reaction. ekb.eg This approach has also been extended to the synthesis of more complex dibenzo[b,h] smolecule.comresearchgate.netnaphthyridines. niscpr.res.inasianpubs.org In one such synthesis, 4-chloro-2-methylquinolines were reacted with α-naphthylamine to form an intermediate, which was then treated with a Vilsmeier reagent (POCl₃/DMF) to effect cyclization and afford the dibenzo[b,h] smolecule.comresearchgate.netnaphthyridine structure. asianpubs.org

Modern Catalytic Approaches to 1,6-Naphthyridine Synthesis

In recent years, a strong emphasis has been placed on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of heterocyclic compounds. This has led to the emergence of modern catalytic approaches for constructing the 1,6-naphthyridine core.

These contemporary methods often feature the use of transition metal catalysts, organocatalysts, or alternative energy sources like microwaves and ultrasound to promote the desired transformations. One-pot multicomponent reactions are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. smolecule.com

Recent advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, enhance yields, and improve selectivity in the synthesis of 1,6-naphthyridines compared to conventional heating methods. smolecule.comresearchgate.net

Ultrasonic-Promoted Synthesis: Ultrasound irradiation has been utilized to facilitate one-pot, three-component domino reactions for the synthesis of 1,6-naphthyridine derivatives in aqueous media, often employing solid acid catalysts. smolecule.comresearchgate.net

Catalyst-Free Multicomponent Reactions: In some cases, the synthesis of functionalized 1,6-naphthyridines can be achieved under catalyst-free conditions, often in green solvents like water, by reacting components such as 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione. researchgate.net

Heterogeneous Catalysis: The use of recyclable solid catalysts, such as KF/basic alumina, has been reported for the regioselective, one-pot, solvent-free synthesis of functionalized 1,6-naphthyridines. scribd.com

Dual-Catalytic Strategies: A one-pot protocol using a combination of gold(I) and zinc(II) catalysts has been developed for the synthesis of amine-substituted diaryl[c,h] smolecule.comresearchgate.netnaphthyridines from two different aromatic nitriles. acs.org

Heck-Type Vinylation and Cyclization: A novel, atom-economical synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold was developed featuring a Heck-type vinylation of a chloropyridine followed by an unprecedented ammonia-mediated formation of the dihydronaphthyridine intermediate. acs.org

Table 3: Overview of Modern Catalytic Strategies for 1,6-Naphthyridine Analogues

| Method | Key Features | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times (5-30 min), high yields (70-95%) | Synthesis of various substituted 1,6-naphthyridines smolecule.com |

| Ultrasonic-Promoted Synthesis | Use of solid acid catalysts in water, one-pot three-component reactions | Synthesis of 1,6-naphthyridine derivatives smolecule.comresearchgate.net |

| KF/Basic Alumina Catalysis | Recyclable heterogeneous catalyst, solvent-free, one-pot | Regioselective synthesis of functionalized smolecule.comresearchgate.net-naphthyridines scribd.com |

| Gold(I)/Zinc(II) Dual Catalysis | Atom-economical, one-pot, from aromatic nitriles | Synthesis of amine-substituted diaryl[c,h] smolecule.comresearchgate.netnaphthyridines acs.org |

| Heck-Type Vinylation/Cyclization | Atom-economical, chromatography-free | Asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine acs.org |

These modern approaches not only provide efficient access to the 1,6-naphthyridine core but also align with the principles of green chemistry, offering sustainable alternatives to classical methods.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of 1,6-naphthyridines, offering versatile methods for carbon-carbon and carbon-nitrogen bond formation. smolecule.com

Heck Reaction: The Heck reaction has proven valuable for constructing the naphthyridine framework. smolecule.com This reaction typically involves the palladium-catalyzed coupling of a vinyl compound with an aryl halide. For instance, a 2-vinyl-3-acylpyridine intermediate can be synthesized with a high yield of 94.5% using a palladium catalyst under ethylene (B1197577) pressure. This vinylpyridine intermediate is crucial for subsequent cyclization to form the dihydronaphthyridine ring. The reaction often employs palladium acetate (B1210297) with ligands like tri-tert-butylphosphonium tetrafluoroborate. smolecule.com

Stille Coupling: Stille cross-coupling reactions provide another effective route to 1,6-naphthyridine derivatives. This methodology involves the reaction of an organotin compound with an organic halide. For example, the acyl group can be introduced at the bromine position of a bromopicoline via a Stille cross-coupling reaction with tributyl(1-ethoxyvinyl)stannane, followed by hydrolysis. researchgate.net This approach has been successfully used in the multi-gram preparation of tetrahydro-1,6-naphthyridines. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, which is essential for introducing amino substituents onto the naphthyridine core. smolecule.com This reaction typically uses a palladium catalyst in conjunction with a bidentate phosphine (B1218219) ligand, such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). smolecule.commdpi.com It allows for the amination of halo-1,5-naphthyridines to produce amino-1,5-naphthyridine derivatives. mdpi.comnih.gov

| Reaction Type | Reactants | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| Heck Reaction | 2-chloropyridine derivatives and ethylene gas | Pd(dppf)Cl₂·CH₂Cl₂ | 2-vinyl-3-acylpyridine | 94.5% | |

| Stille Coupling | Bromopicoline and tributyl(1-ethoxyvinyl)stannane | Not specified | Acylated picoline | Not specified | researchgate.net |

| Buchwald-Hartwig Amination | Halo-1,5-naphthyridines and amines | Palladium catalyst / Xantphos | Amino-1,5-naphthyridine derivatives | Not specified | smolecule.commdpi.comnih.gov |

Metal-Mediated Aromatization Techniques for Reduced Naphthyridines

The synthesis of fully aromatic naphthyridines often involves the aromatization of a reduced precursor, such as a di- or tetrahydro-naphthyridine. This can be achieved through various metal-mediated oxidation methods. For instance, 5-substituted-5,6-dihydrobenzo[c] smolecule.comresearchgate.netnaphthyridine derivatives can be readily aromatized using manganese dioxide. beilstein-journals.org

Applications of Non-Noble Metal Catalysis in Naphthyridine Reduction

While noble metals like palladium are widely used, there is a growing interest in employing more abundant and cost-effective non-noble metals for catalytic transformations. Cobalt-based catalysts, for example, have been successfully used for the transfer hydrogenation of N-heterocycles, including 1,5-naphthyridine (B1222797). nih.govcolab.wsrsc.org These reactions can proceed under mild conditions using formic acid as a hydrogen source and can selectively reduce one of the heterocyclic rings in substrates containing two. colab.wsrsc.org Iron catalysts have also been explored for similar reductions. colab.ws

Ionic Liquid-Catalyzed Methodologies

Ionic liquids (ILs) have emerged as green and efficient solvents and catalysts for organic synthesis. tandfonline.comresearchgate.netglobalauthorid.comtandfonline.com A one-pot, four-component reaction for the synthesis of 5,10-diarylpyrido[4,3-b] icm.edu.plnih.govnaphthyridine derivatives has been developed using the ionic liquid [BMIm]Br catalyzed by p-toluenesulfonic acid (TsOH). tandfonline.comresearchgate.net This method offers mild reaction conditions and good yields. tandfonline.comresearchgate.net Basic ionic liquids have also been used to catalyze the Friedlander reaction for the synthesis of 1,8-naphthyridines, demonstrating their versatility. nih.gov

Multicomponent and One-Pot Synthetic Sequences for Naphthyridine Scaffolds

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for building complex molecular scaffolds like 1,6-naphthyridine. smolecule.comrsc.orgrsc.orgresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product, often proceeding through a cascade of reactions. smolecule.com

A notable example is the three-component reaction of an aromatic aldehyde, an amine, and a cyclic ketone or diketone, which can proceed under catalyst-free conditions to yield 1,6-naphthyridine derivatives in excellent yields. smolecule.com Another approach involves the reaction of different ketones with malononitrile (B47326) and pyrrolidine (B122466) to construct functionalized 1,6-naphthyridines. rsc.org One-pot four-component reactions have also been developed, such as the synthesis of 5,10-diarylpyrido[4,3-b] icm.edu.plnih.govnaphthyridine derivatives from an aldehyde, an aromatic amine, and two equivalents of piperidine-2,4-dione in an ionic liquid. tandfonline.comresearchgate.net

| Reaction Type | Components | Conditions | Product | Reference |

|---|---|---|---|---|

| Three-component | Aromatic aldehyde, amine, cyclic ketone/diketone | Catalyst-free | 1,6-Naphthyridine derivatives | smolecule.com |

| Three-component | Ketones, malononitrile, pyrrolidine | One-pot | Functionalized 1,6-naphthyridines | rsc.org |

| Four-component | Aldehyde, aromatic amine, piperidine-2,4-dione (2 equiv.) | Ionic liquid, TsOH catalyst | 5,10-Diarylpyrido[4,3-b] icm.edu.plnih.govnaphthyridine derivatives | tandfonline.comresearchgate.net |

| Three-component | Salicylaldehyde derivatives, malononitrile dimer, active methylene compounds | PEG-400, 80 °C, catalyst-free | Chromeno icm.edu.plnih.govnaphthyridine derivatives | rsc.org |

Directed Functionalization during Synthesis: Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity and stereoselectivity during the synthesis of 1,6-naphthyridines is crucial for accessing specific isomers and functionalities. Directed metalation is a powerful technique for achieving regioselective functionalization. For example, readily available 4-bromobenzo[c] smolecule.comresearchgate.netnaphthyridine can undergo regioselective direct ring metalation at the C-5 position. beilstein-journals.org Quenching with various electrophiles then provides a range of 5-substituted products. beilstein-journals.org

Stereoselectivity can be controlled through various methods, including the use of chiral catalysts. For instance, the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound has been achieved, representing a significant advancement in the field. nih.govacs.org This was accomplished through a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.govacs.org

Microwave-Assisted Synthetic Protocols for N-Substituted 1,6-Naphthyridine Derivatives

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netresearcher.liferesearchgate.net This technique has been successfully applied to the synthesis of N-substituted 1,6-naphthyridine derivatives.

A sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine (such as an aromatic amine, cyclopropanamine, or ammonium (B1175870) acetate) in acetic acid under microwave irradiation has been developed to produce a series of new N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.govresearchgate.net This method is noted for its operational simplicity and increased safety for small-scale, rapid synthesis, making it suitable for generating libraries of compounds for biomedical screening. nih.govresearchgate.net

| Reactants | Solvent/Catalyst | Conditions | Product | Advantages | Reference |

|---|---|---|---|---|---|

| 3,5-diarylidenepiperidin-4-one, malononitrile, amine | Acetic acid | Microwave irradiation | N-substituted 2-amino-1,6-naphthyridine derivatives | Excellent yields, operational simplicity, increased safety | nih.govresearchgate.net |

Synthesis via Highly Reactive Intermediates: Ditriflates and Other Precursors

The synthesis of functionalized 1,6-naphthyridine scaffolds, including analogues of 2-Methyl-1,6-naphthyridine, can be efficiently achieved through the use of highly reactive intermediates such as heteroaryl ditriflates. This modern approach allows for the rapid diversification of the 1,6-naphthyridine core, providing a modular and efficient route to a wide range of substituted products. acs.orgthieme-connect.com

A key strategy involves the initial synthesis of 1,6-naphthyridine-5,7-diones, which serve as stable precursors to the more reactive ditriflate intermediates. smolecule.comnih.gov These diones can be prepared through methods such as a tandem nitrile hydration and cyclization procedure under mild, neutral conditions. thieme-connect.com For instance, the reaction of a 2-cyanoalkyl nicotinic ester can be facilitated by a Ghaffar-Parkins catalyst to promote nitrile hydration, followed by a base-mediated cyclization to yield the 1,6-naphthyridine-5,7-dione. thieme-connect.com

Once the dione (B5365651) is obtained, it is converted into the highly reactive 1,6-naphthyridine-5,7-ditriflate intermediate. This is typically achieved by treating the dione with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like 2,6-lutidine at low temperatures. These resulting ditriflates are bench-stable yet serve as powerful electrophiles for subsequent functionalization. smolecule.comnih.gov

The reactivity of the 1,6-naphthyridine-5,7-ditriflate allows for predictable and regioselective substitution reactions. The C5-triflate is generally more susceptible to nucleophilic aromatic substitution (SNAr), allowing for initial functionalization at this position. acs.orgthieme-connect.com Following the initial substitution at C5, the C7-triflate remains available for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. acs.org

This sequential and regioselective functionalization provides a powerful platform for creating a library of 5,7,8-differentially substituted 1,6-naphthyridines. thieme-connect.com For example, after an initial amination at the C5 position, the C7-triflate can undergo various transformations.

Detailed Research Findings:

A study published in The Journal of Organic Chemistry in 2024 detailed a convenient and efficient method for the synthesis of highly substituted 1,6-naphthyridines via these ditriflate intermediates. acs.orgnih.gov The researchers demonstrated the versatility of this method by performing a range of cross-coupling reactions on the C7-triflate.

One notable example that demonstrates the synthesis of a methyl-substituted analogue involved a Kumada coupling. After an initial SNAr with an amine at the C5 position, the resulting 5-amino-7-triflyl-1,6-naphthyridine intermediate was subjected to a Kumada coupling reaction with methylmagnesium bromide to install a methyl group at the C7 position. acs.org

The versatility of the 7-triflate intermediate was further showcased through other palladium-catalyzed reactions, including:

Suzuki Coupling: To introduce aryl or heteroaryl groups. acs.org

Negishi Coupling: For the introduction of various alkyl and aryl groups. acs.org

Cyanation: To install a nitrile group. acs.org

Buchwald-Hartwig Amination: For the introduction of a second amino group. acs.org

Phosphinylation, Chlorination, and Etherification: Demonstrating the wide scope of possible transformations. acs.org

Furthermore, the C7-triflate can be reduced under palladium catalysis using a reducing agent like triethylsilane, leading to a hydrogen at the C7 position if desired. acs.org This modular approach, which avoids traditional heterocyclic amide activation strategies in favor of a one-pot ditriflation and regioselective substitution, allows for the rapid preparation of functionalized naphthyridines. acs.org

The following tables summarize the key steps and reactions involved in this synthetic strategy.

Table 1: Synthesis of 1,6-Naphthyridine-5,7-dione and its Conversion to Ditriflate

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 2-Cyanoalkyl nicotinic esters | Ghaffar-Parkins catalyst (for nitrile hydration), Base (for cyclization) | 1,6-Naphthyridine-5,7-dione | 72-89% |

| 2 | 1,6-Naphthyridine-5,7-dione | Triflic anhydride (Tf₂O), 2,6-lutidine, -20 °C | 1,6-Naphthyridine-5,7-ditriflate | - |

Yield for step 2 was not explicitly stated but described as a smooth conversion on a gram scale. thieme-connect.com

Table 2: Exemplary Palladium-Catalyzed Cross-Coupling Reactions of a 5-Amino-7-triflyl-1,6-naphthyridine Intermediate

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product |

| Kumada Coupling | Methylmagnesium bromide | Pd catalyst | 5-Amino-7-methyl-1,6-naphthyridine analogue acs.org |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 5-Amino-7-aryl-1,6-naphthyridine analogue acs.org |

| Negishi Coupling | Organozinc reagent | Pd catalyst | 5-Amino-7-alkyl/aryl-1,6-naphthyridine analogue acs.org |

| Cyanation | Zinc cyanide | Pd catalyst | 5-Amino-7-cyano-1,6-naphthyridine analogue acs.org |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 5,7-Diamino-1,6-naphthyridine analogue acs.org |

This methodology highlights the power of using highly reactive ditriflate intermediates for the efficient and modular synthesis of complex, substituted 1,6-naphthyridine analogues.

Chemical Reactivity and Advanced Functionalization of the 2 Methyl 1,6 Naphthyridine Core

Electrophilic Aromatic Substitution Reactions on 1,6-Naphthyridines

Electrophilic aromatic substitution (EAS) on the 1,6-naphthyridine (B1220473) ring system is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the aromatic system towards electrophilic attack. The mechanism of EAS involves an initial attack by an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. This step is typically the rate-determining step and is energetically unfavorable due to the temporary loss of aromaticity. uomustansiriyah.edu.iq The subsequent deprotonation of the arenium ion by a base restores aromaticity. uomustansiriyah.edu.iq

The presence of electron-donating groups can activate the ring towards EAS, directing the substitution to the ortho and para positions. uomustansiriyah.edu.iq Conversely, the nitrogen atoms in the 1,6-naphthyridine core act as strong deactivating groups, making reactions like nitration and halogenation difficult to achieve without harsh conditions or specific activating substituents. For instance, nitration of naphthyridines often requires the presence of activating groups like hydroxyl or amino groups to proceed efficiently. researchgate.net While specific studies on the direct electrophilic substitution of 2-methyl-1,6-naphthyridine are not extensively detailed in the provided results, the general principles of EAS on naphthyridine systems suggest that the reaction would be sluggish and would likely occur at positions less deactivated by the nitrogen atoms.

Nucleophilic Substitution Reactions and Amination Strategies on Halogenated Naphthyridines

Halogenated naphthyridines are valuable intermediates for introducing a variety of functional groups through nucleophilic substitution reactions. The electron-deficient nature of the naphthyridine ring facilitates the displacement of halide ions by nucleophiles.

Cobalt-catalyzed cross-coupling reactions have proven effective for the functionalization of halogenated naphthyridines. For example, CoCl₂ can catalyze the cross-coupling of chloronaphthyridines with alkyl and aryl Grignard reagents. nih.gov Furthermore, the use of CoCl₂·2LiCl in the presence of sodium formate (B1220265) enables the smooth cross-coupling of arylzinc halides with various naphthyridines, leading to the formation of polyfunctional arylated naphthyridines. nih.gov

A specific example involves the reaction of 1-chloro-4-iodo-2,7-naphthyridine, which can be regioselectively functionalized. A palladium-catalyzed Negishi cross-coupling with phenylzinc chloride selectively substitutes the iodine at the 4-position. A subsequent cobalt-catalyzed cross-coupling can then be used to functionalize the chlorine at the 1-position. nih.gov

Amination of halogenated naphthyridines is a key strategy for the synthesis of biologically active compounds. For instance, 5,7-dichloro-1,6-naphthyridine (B1340720) can undergo nucleophilic substitution with amines. google.com The greater reactivity of certain positions, such as C-1 in some bromo-derivatives of 4-methyl-2,6-naphthyridine (B15350474), allows for selective substitution. rroij.com

Directed C-H Functionalization Methodologies, including Perfluoroalkylation

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic cores. While specific examples of perfluoroalkylation on this compound are not detailed in the provided search results, the principles of C-H functionalization on related nitrogen heterocycles are well-established. Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is often employed to achieve regioselective C-H activation and subsequent bond formation.

For naphthyridine systems, these methods offer an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The inherent electronic properties and the directing ability of substituents on the naphthyridine ring would play a crucial role in determining the site of C-H functionalization.

Oxidation and Reduction Pathways of the this compound System

The nitrogen atoms in the 1,6-naphthyridine ring can be oxidized to form N-oxides. This transformation is typically achieved using peracids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxides are versatile intermediates. For example, they can facilitate both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov The reaction of 1,5-naphthyridine (B1222797) with POCl₃ in the presence of a peracid leads to a mixture of chlorinated naphthyridines through the formation of an N-oxide intermediate. nih.gov

Reduction of the naphthyridine ring system can also be performed. Catalytic hydrogenation is a common method, although in the case of halogenated naphthyridines, it can sometimes lead to partial reduction of the ring in addition to dehalogenation. rroij.com A specific method for the dehalogenation and reduction of a dihydrazino-substituted naphthyridine involves oxidation with copper sulfate, which proceeds through a diimide intermediate that decomposes to the desired naphthyridine and nitrogen gas. rroij.com

Derivatization at the Methyl Group and N-Atoms of the Naphthyridine Core

The methyl group at the C-2 position of this compound offers a site for further functionalization. While specific examples for the 2-methyl group of 1,6-naphthyridine are not provided, derivatization of methyl groups on related heterocyclic systems is a common strategy. These reactions can include oxidation to an aldehyde or carboxylic acid, halogenation, or condensation reactions.

The nitrogen atoms in the 1,6-naphthyridine ring can be readily alkylated. Methylation of 1,6-naphthyridine with methyl iodide occurs selectively on the N-6 nitrogen, which is the isoquinoline-type nitrogen atom. cdnsciencepub.com This N-alkylation results in the formation of quaternary naphthyridinium salts, which can then undergo further reactions. For example, these salts can form pseudobases in aqueous alkaline solutions. cdnsciencepub.com

Cycloaddition Reactions Involving Naphthyridine Systems (e.g., Huisgen 1,4-Dipolar Cycloaddition)

Naphthyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions. For instance, benzo[c] diva-portal.orggoogle.comnaphthyridine-5-oxide reacts with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) in a 1,3-dipolar cycloaddition. arkat-usa.org The proposed mechanism involves an initial cycloaddition followed by ring contraction to an aziridine (B145994) derivative and subsequent ring opening. arkat-usa.org

While not a Huisgen 1,4-dipolar cycloaddition, another relevant cycloaddition is the aza-Diels-Alder reaction. For example, imines derived from 3-aminopyridines can react with styrenes in an aza-Diels-Alder reaction to form tetrahydro-1,5-naphthyridines, which can then be aromatized. nih.gov

Strategic Ring System Modifications and Scaffold Diversity Generation

Modifications to the 1,6-naphthyridine ring system itself can lead to novel scaffolds with diverse properties. One approach involves the synthesis of fused naphthyridine systems. For example, benzo[b]naphthyridine derivatives can be synthesized through the Friedländer reaction. nih.gov

Another strategy involves ring-closing reactions. For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction with methyl acrylate (B77674) followed by cyclization. nih.gov Furthermore, cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with various organometallic reagents provide a powerful method for generating a library of substituted naphthyridines with diverse functionalities. nih.gov These reactions are often high-yielding and tolerate a range of functional groups, making them highly valuable for scaffold diversity generation.

Advanced Spectroscopic and Structural Characterization Methodologies for Naphthyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including the nuanced family of naphthyridines.

High-resolution ¹H and ¹³C NMR are fundamental tools for probing the structure of 2-Methyl-1,6-naphthyridine. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while ¹³C NMR offers insights into the carbon skeleton.

In a typical ¹H NMR spectrum of a related naphthyridine derivative, distinct signals are observed for the methyl group and the aromatic protons. For instance, the methyl protons of a 2-methyl substituted naphthyridine typically appear as a singlet in the upfield region of the spectrum. The aromatic protons resonate at lower fields, with their chemical shifts and coupling patterns being highly dependent on their position within the bicyclic ring system.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. Quaternary carbons, those not attached to any protons, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

A detailed analysis of the ¹H and ¹³C NMR data for this compound allows for the assignment of each proton and carbon atom to its specific position in the molecule. The following table summarizes typical chemical shift ranges for different nuclei in related naphthyridine structures.

| Nucleus | Typical Chemical Shift (δ) in ppm | Notes |

| ¹H (Methyl Group) | ~2.5 ppm | Appears as a singlet. |

| ¹H (Aromatic Protons) | 6.0 - 9.5 ppm | Chemical shifts and coupling constants are diagnostic of the substitution pattern. |

| ¹³C (Methyl Carbon) | ~20-30 ppm | |

| ¹³C (Aromatic Carbons) | 110 - 165 ppm | Chemical shifts are influenced by the proximity to nitrogen atoms and other substituents. |

This table provides generalized data based on similar structures; specific values for this compound may vary.

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR experiments are indispensable. These techniques reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.comlibretexts.org Cross-peaks in a COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton-proton networks within the molecule. libretexts.orgresearchgate.net This is particularly useful for establishing the sequence of protons in the aromatic rings of the naphthyridine core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. tandfonline.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct C-H connectivity map. tandfonline.comhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. tandfonline.comceitec.cz HMBC is crucial for identifying quaternary carbons and for connecting different spin systems that are not directly linked by proton-proton coupling. ceitec.czresearchgate.net For example, the correlation between the methyl protons and the C2 carbon of the naphthyridine ring can be definitively established using HMBC.

The combined application of COSY, HSQC, and HMBC allows for a comprehensive and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound.

NMR spectroscopy is an exceptionally powerful tool for distinguishing between structural isomers, a common challenge in the synthesis of substituted naphthyridines. oxinst.com Isomers of this compound, such as those with the methyl group at a different position or with a different arrangement of the nitrogen atoms (e.g., 1,5-naphthyridine (B1222797) or 1,7-naphthyridine), will exhibit distinct NMR spectra. researchgate.net

The differences in the chemical shifts and coupling patterns in the ¹H NMR spectra are often sufficient to differentiate between isomers. oxinst.com For example, the substitution pattern on the aromatic rings directly influences the multiplicity and chemical shift of the aromatic protons. oxinst.com

Furthermore, ¹³C NMR spectroscopy can readily distinguish between isomers based on the number and chemical shifts of the carbon signals. Symmetrical isomers will show fewer carbon signals than asymmetrical ones. oxinst.com Advanced techniques like 2D NMR, particularly HMBC, can provide definitive structural proof by revealing key long-range correlations that are unique to a specific isomeric form. researchgate.net For instance, the correlation between the methyl protons and specific carbons in the naphthyridine framework can unambiguously confirm the position of the methyl group and the arrangement of the nitrogen atoms.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many naphthyridine derivatives. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This process typically results in the formation of protonated molecules, [M+H]⁺. nih.gov

For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated molecular ion. The fragmentation of this ion can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. The fragmentation pathways are often characteristic of the specific naphthyridine isomer and can be used to differentiate between them. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of a molecule, which is a critical piece of information for confirming its identity. mdpi.comvulcanchem.com

For this compound, with a chemical formula of C₉H₈N₂, HRMS can be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas.

The following table presents the expected exact mass for the protonated molecule of this compound.

| Compound | Formula | Ion | Calculated Exact Mass (m/z) |

| This compound | C₉H₈N₂ | [M+H]⁺ | 145.0760 |

This value is calculated based on the most abundant isotopes of each element.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For naphthyridine derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to the vibrations of the heterocyclic ring system and its substituents.

In studies of various 1,6-naphthyridine (B1220473) derivatives, characteristic IR absorption bands have been identified. For instance, in a series of synthesized 1,6-naphthyridines, common spectral features include bands in the regions of 3334-3310 cm⁻¹ (N-H stretching), 2219-2217 cm⁻¹ (C≡N stretching), 1647-1638 cm⁻¹ (C=O or C=N stretching), and 1566-1556 cm⁻¹ (aromatic C=C stretching). rsc.org For example, the FT-IR spectrum (KBr) of a synthesized 1,6-naphthyridine derivative showed absorption bands at 3310, 2219, 1642, and 1561 cm⁻¹. rsc.org Another related benzo[b] nih.govwiley.comnaphthyridine derivative exhibited a characteristic C≡C stretching frequency at 2222.9 cm⁻¹. uniba.it

The analysis of 3-amino-1-hydroxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b] nih.govwiley.comnaphthyridine-4-carbonitrile and its halogenated derivatives also provides insight into the vibrational modes. The FTIR spectra (KBr) of these compounds show characteristic bands for N-H, C≡N, and C=O groups, with slight shifts in frequency depending on the halogen substituent. mdpi.com

Detailed computational and experimental studies on related naphthyridine structures, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have utilized methods like Vibrational Self-Consistent Field (VSCF) to interpret the FTIR and FT-Raman spectra, allowing for the identification of overtone and combination bands and the analysis of intermolecular hydrogen bonding. worldscientific.comgrafiati.com

Table 1: Representative FT-IR Data for Naphthyridine Derivatives

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

|---|---|---|---|

| N-H | Stretching | 3334-3310 | rsc.org |

| C≡N | Stretching | 2219-2217 | rsc.org |

| C=O / C=N | Stretching | 1647-1638 | rsc.org |

| Aromatic C=C | Stretching | 1566-1556 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry.

Single crystal X-ray diffraction is instrumental in establishing the absolute configuration and conformational details of naphthyridine derivatives. For instance, the crystal structure of N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide was determined to be in the triclinic space group P-1, revealing that intermolecular N–H···N hydrogen bonds lead to the formation of dimers. jst.go.jp Similarly, the crystal structure of a 2,8-disubstituted-1,6-naphthyridine derivative in complex with the kinase domain of CDK8 confirmed its binding mode in the ATP binding site. acs.org

The structure of 2-(dimethoxymethyl)-1,6-naphthyridine (B1301086) has been studied, revealing a planar naphthyridine core with the dimethoxymethyl group extending outwards. The conformational preferences of the substituent are influenced by steric and electronic factors. In another example, the crystal structure of a synthesized isoquinoline[2,1-h] nih.govdoi.orgnaphthyridine was confirmed by single crystal X-ray diffraction, with the crystallographic data deposited under CCDC 2059918. beilstein-journals.org The crystal structure of a benzo[b] nih.govwiley.comnaphthyridine derivative was also determined by single crystal X-ray analysis (CCDC 2224256), confirming its molecular structure. mdpi.com

The refinement of crystal structures obtained from diffraction data is a critical step performed using specialized software packages. The SHELX suite of programs (including SHELXS and SHELXL) is widely used for solving and refining crystal structures. malayajournal.orgiucr.orgomu.edu.tr

The process typically involves solving the structure by direct methods using programs like SHELXS-97 or SHELXT. malayajournal.orgresearchgate.net The resulting structural model is then refined by full-matrix least-squares methods on F² using SHELXL. malayajournal.orgresearchgate.net This refinement process involves adjusting atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors. omu.edu.tr For naphthyridine derivatives, all non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model. malayajournal.org The SHELXL program is capable of handling various complexities such as disorder, twinning, and absolute structure determination. omu.edu.tr

Table 2: Example Crystallographic Data for a Naphthyridine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine | researchgate.net |

| Formula | C₁₆H₁₄N₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.903(2) | researchgate.net |

| b (Å) | 7.217(2) | researchgate.net |

| c (Å) | 26.071(8) | researchgate.net |

| **β (°) ** | 93.023(4) | researchgate.net |

| **V (ų) ** | 1296.9(7) | researchgate.net |

| Z | 4 | researchgate.net |

| Rgt(F) | 0.0474 | researchgate.net |

| wRref(F²) | 0.1423 | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For aromatic systems like this compound, these transitions are typically π→π* and n→π* in nature.

The UV-Vis spectrum of 2,6-naphthyridine, a related isomer, shows a short-wave band at 207 nm (log ε 4.79). cdnsciencepub.com The spectrum of 4-methyl-2,6-naphthyridine (B15350474) is very similar in band shapes and intensities. cdnsciencepub.com In a study of a 1,8-naphthyridine-boronic acid derivative, absorption maxima were observed at 356 nm with a shoulder at 371 nm in both methanol (B129727) and a methanol/water mixture. rsc.org The electronic spectrum of a ligand containing a carbonyl group showed bands at 35087 cm⁻¹ (π→π* transition of the aromatic ring) and 27248 cm⁻¹ (n→π* transition of the carbonyl group). researchgate.net

The energy of electronic transitions is related to the frequency of the absorbed electromagnetic radiation by Planck's equation, E = hν. youtube.com The intensity of these transitions is governed by the Franck-Condon principle, which states that the most intense vibronic transition is from the ground vibrational state to the vibrational state that lies vertically above it in the excited electronic state. ufg.br

Table 3: UV-Vis Absorption Data for Naphthyridine Derivatives

| Compound/Derivative | Solvent | λmax (nm) | log ε / Notes | Reference |

|---|---|---|---|---|

| 2,6-Naphthyridine | - | 207 | 4.79 | cdnsciencepub.com |

| 4-Methyl-2,6-naphthyridine | - | Similar to 2,6-naphthyridine | - | cdnsciencepub.com |

| 1,8-Naphthyridine-boronic acid derivative | Methanol | 356, 371 (shoulder) | - | rsc.org |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are indispensable for monitoring the progress of chemical reactions and for assessing the purity of the final products.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor reaction completion. nih.govacs.org For instance, in the synthesis of 1,8-naphthyridines, the reactions were monitored by TLC to confirm the consumption of starting materials. nih.govacs.org In another synthesis of a benzo-[g] nih.govderpharmachemica.comoxazino[4,3-a] nih.govcdnsciencepub.comnaphthyridine derivative, the reaction progress was also monitored by TLC. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for the purification and purity assessment of compounds. While specific HPLC data for this compound is not detailed in the provided context, it is a standard method for analyzing the purity of related heterocyclic compounds.

Advanced Spectroscopic Analyses: Revisiting Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy

Beyond the standard characterization techniques, more advanced methods can provide deeper insights into the electronic and vibrational structure of naphthyridine compounds.

Electron Energy-Loss Spectroscopy (EELS) is a technique that probes the electronic structure of materials. It can be used to study the local bonding environments, including those of nitrogen-containing heterocycles. wiley.com EELS has been employed to investigate the inner-shell excitations of various heterocyclic molecules, providing information on their electronic states. cdnsciencepub.commcmaster.ca Recent advancements combining EELS with high-resolution microscopy have enabled the detection of biorelevant molecules, including N-heterocycles, in complex samples. wiley.com

Computational and Theoretical Chemistry Studies of 2 Methyl 1,6 Naphthyridine and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of naphthyridine derivatives.

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For substituted naphthyridines, such as 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, the tetrahydro portion can adopt a chair-like conformation. The presence and position of substituents, like a methyl group, can influence the ring-flipping dynamics and create preferred orientations to minimize steric hindrance. The study of conformational preferences is crucial as it dictates the three-dimensional shape of the molecule, which in turn affects its biological activity and interactions with other molecules.

| Compound | Method/Basis Set | Ground State Energy (a.u.) | Reference |

|---|---|---|---|

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | DFT/B3LYP/6-311++G(d,p) | -3411.3526 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Thermodynamic Characterization of Molecular Interactions

Binding Enthalpy and Entropy Investigations

Computational studies, particularly through methods like isothermal titration calorimetry (ITC), have been instrumental in dissecting the thermodynamic drivers of molecular recognition involving naphthyridine derivatives. These investigations provide critical insights into the enthalpic and entropic contributions to the binding affinity of these compounds with their biological targets.

Conversely, the introduction of methyl groups to the naphthyridine ring, as seen in analogues like 2-amino-7-methyl-1,8-naphthyridine (AMND), 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND), and 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND), led to a systematic reduction in the entropic penalty. bohrium.comnih.gov This decrease in entropy loss was the primary factor for the observed increase in binding affinity across the series, even though the binding became less enthalpically driven. bohrium.comnih.govoup.com

Table 1: Thermodynamic Parameters for the Binding of 2-Amino-1,8-naphthyridine Analogues to Cytosine nih.gov

| Compound | ΔGobs (kcal/mol) | ΔHobs (kcal/mol) | -TΔSobs (kcal/mol) |

| 2-amino-1,8-naphthyridine (AND) | -7.3 | -20.5 | 13.2 |

| 2-amino-7-methyl-1,8-naphthyridine (AMND) | -8.7 | -17.5 | 8.8 |

| 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | -9.2 | -16.8 | 7.6 |

| 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) | -10.0 | -13.7 | 3.7 |

| Data obtained from isothermal titration calorimetry experiments. |

Heat Capacity Change Analysis in Ligand-Target Interactions

The change in heat capacity (ΔCp) upon ligand binding is a critical thermodynamic parameter that provides insights into the role of hydrophobic interactions and solvation changes in the formation of a complex. acs.org For naphthyridine derivatives, determining ΔCp through temperature-dependent binding enthalpy measurements has shed light on the nature of their interactions with biological macromolecules.

In the study of 2-amino-1,8-naphthyridine analogues binding to DNA, a significant difference in ΔCp was observed between the unsubstituted parent compound (AND) and its trimethylated analogue (ATMND). bohrium.comnih.gov The ΔCp for the binding of AND was -161 cal/mol·K, while for ATMND it was -217 cal/mol·K. bohrium.comnih.govoup.com This more negative ΔCp for ATMND indicates a larger hydrophobic contribution to the binding event. oup.com

The hydrophobic contribution to the binding free energy (ΔGhyd) can be estimated from the ΔCp value. For AND, the calculated ΔGhyd was approximately -12.8 kcal/mol, whereas for ATMND it was -17.3 kcal/mol. oup.com The substantial difference of -4.5 kcal/mol highlights that the enhanced binding affinity of the methylated analogue is significantly driven by the hydrophobic effect, likely arising from the burial of the methyl groups and parts of the naphthyridine ring from the solvent upon binding. oup.com This analysis demonstrates that even small structural modifications, such as the addition of methyl groups, can have a profound impact on the thermodynamics of binding, primarily by altering the interaction of the ligand with the surrounding water molecules.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the spectroscopic properties of naphthyridine derivatives. These theoretical calculations provide valuable insights that complement experimental findings from techniques like Fourier-transform infrared (FTIR), Raman, and UV-visible spectroscopy. researchgate.netresearchgate.net

For instance, a study on 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid utilized DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set to compute its vibrational frequencies. worldscientific.com The calculated frequencies showed close agreement with the experimental FTIR and FT-Raman spectra, aiding in the assignment of vibrational modes. worldscientific.com Such computational analyses can also predict the electronic absorption spectra in different solvents, providing a theoretical basis for understanding the solvatochromic behavior of these compounds. worldscientific.comresearchgate.net

Furthermore, DFT calculations allow for the investigation of the electronic structure through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key parameter that influences the chemical reactivity and electronic transitions of a molecule. researchgate.netresearchgate.net For various naphthyridine derivatives, these computational predictions of spectroscopic and electronic properties have been shown to be in good agreement with experimental data, validating the theoretical models used. researchgate.netresearchgate.net

Studies on Non-linear Optical (NLO) Properties of Naphthyridine Derivatives

Computational chemistry plays a pivotal role in the exploration of the non-linear optical (NLO) properties of organic molecules, including naphthyridine derivatives. researchgate.netrsc.orgrsc.org These studies, often employing Density Functional Theory (DFT), are crucial for designing novel materials with potential applications in optical switching and other photonic technologies. rsc.orgrsc.org

Theoretical investigations have shown that the NLO response of naphthyridine derivatives can be significantly enhanced by introducing electron-donating and electron-accepting groups, creating a "push-pull" electronic system. rsc.org These substitutions lead to a smaller HOMO-LUMO energy gap and consequently, larger values for the first and second hyperpolarizabilities (β and γ), which are key indicators of NLO activity. researchgate.netrsc.org

For example, a DFT study on a series of 2,7-naphthyridine (B1199556) derivatives demonstrated that their dynamic hyperpolarizability values were greater than the static value at specific dispersion frequencies, which is a desirable characteristic for electro-optic applications. rsc.org The study also revealed that solvent effects can be used to tune the NLO properties of these compounds. rsc.org Computational methods like DFT, with various functionals such as B3LYP, CAM-B3LYP, and M06, are used to calculate these NLO parameters and understand the structure-property relationships. researchgate.net The insights gained from these computational studies are invaluable for the rational design of new naphthyridine-based NLO materials. researchgate.netresearchgate.net

Supramolecular Interactions: Hydrogen Bonding and π-π Stacking Simulations

The self-assembly and molecular recognition capabilities of 2-methyl-1,6-naphthyridine and its analogues are largely governed by non-covalent interactions, primarily hydrogen bonding and π-π stacking. frontiersin.orgacs.org Computational simulations are essential for elucidating the nature and strength of these supramolecular interactions at the atomic level.

Hydrogen bonding is a key directional interaction that plays a crucial role in the formation of well-defined supramolecular structures. acs.orgresearchgate.netacs.org In naphthyridine derivatives, the nitrogen atoms of the heterocyclic core can act as hydrogen bond acceptors, while appropriate functional groups can serve as hydrogen bond donors. Computational studies can model these interactions, providing information on bond distances, angles, and energies, which helps in understanding the stability and geometry of the resulting assemblies. researchgate.netacs.org

π-π stacking is another significant non-covalent force that contributes to the stability of supramolecular architectures involving aromatic systems like the naphthyridine core. frontiersin.orgresearchgate.net These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. frontiersin.org Computational simulations can predict the preferred stacking geometries (e.g., face-to-face, parallel-displaced) and quantify the interaction energies. researchgate.net The interplay of hydrogen bonding and π-π stacking directs the formation of complex supramolecular systems, and computational modeling is a powerful tool for predicting and understanding these structures. frontiersin.orgresearchgate.netresearchgate.net

Academic Research Applications of the 2 Methyl 1,6 Naphthyridine Scaffold

Role in Medicinal Chemistry and Drug Discovery Research

The 1,6-naphthyridine (B1220473) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors. nih.govresearchgate.net This has led to its widespread use in the design and synthesis of new compounds with potential therapeutic applications, ranging from anticancer to antiviral and antiparasitic agents. researchgate.netresearchgate.netnih.gov

The synthesis of 1,6-naphthyridine derivatives is a key focus of medicinal chemistry research, with various methods developed to create diverse libraries of compounds for biological screening. nih.govmdpi.com Synthetic strategies often involve building the bicyclic system from preformed pyridine (B92270) or pyridone rings. nih.govmdpi.com For instance, researchers have synthesized 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines as starting materials for novel derivatives. mdpi.comnih.gov One specific example is the synthesis of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine. mdpi.comnih.gov The versatility of the naphthyridine core allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired interactions with biological targets. nih.govresearchgate.net Multi-component reactions have also been employed to create pyrano and furano naphthyridine derivatives, highlighting the adaptability of synthetic approaches. ekb.eg

The 1,6-naphthyridine scaffold has proven to be a fertile ground for the discovery of potent enzyme and receptor inhibitors.

Protein Kinases: Derivatives of the 1,6-naphthyridine structure have been investigated as inhibitors of several protein kinases. A series of 1,6-naphthyridinone-based compounds were designed as MET kinase inhibitors for potential cancer treatment. nih.gov By incorporating a cyclic urea (B33335) pharmacophore, researchers identified 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor. rsc.org Additionally, novel substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases. nih.govacs.org A designed scaffold-hop approach has also led to the discovery of 2,8-disubstituted-1,6-naphthyridine derivatives as dual ligands for CDK8/19. researchgate.net

Monoamine Oxidase (MAO): Researchers have synthesized and evaluated benzo[b] nih.govresearchgate.netnaphthyridine derivatives as potential inhibitors of MAO A and B, which are targets for neurological disorders like Alzheimer's and Parkinson's diseases. mdpi.com Specifically, derivatives of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine showed inhibitory activity against MAO B in the low micromolar range. mdpi.comnih.gov

PI3K/mTOR: 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin). nih.gov One potent mTOR inhibitor developed through a focused medicinal chemistry approach is 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one, also known as Torin2. mit.edu

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 1,6-naphthyridine derivatives, extensive SAR studies have been conducted.

In the development of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one scaffold, a comprehensive SAR study revealed key structural requirements for activity. rsc.org It was found that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself were essential for effective inhibition. rsc.org Further optimization by introducing a 4′-carboxamide phenoxy group at the C-5 position significantly improved the inhibitory potency. rsc.org

For antileishmanial 8-hydroxy-1,6-naphthyridines, SAR studies showed that the 8-hydroxyl group was important for activity, as its removal or methylation led to a loss of potency. nih.gov In another study on MET kinase inhibitors, extensive SAR and DMPK (drug metabolism and pharmacokinetics) studies led to the identification of a potent and orally bioavailable candidate. nih.gov Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones have also been performed to understand their activity as c-Src inhibitors. researchgate.net

| Compound Series | Key SAR Findings | Target | Reference |

| 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-ones | N-1 alkylamino substituent and N-3 hydrophobic benzyl group are crucial. C-5 phenoxy group enhances potency. | c-Met kinase | rsc.org |

| 8-Hydroxy-1,6-naphthyridines | 8-hydroxyl group is important for antiparasitic activity. | Leishmania parasites | nih.gov |

| 1,6-Naphthyridinone-based compounds | Modifications on the quinoline (B57606) moiety significantly impact potency and pharmacokinetic profiles. | MET kinase | nih.gov |

Naphthyridine derivatives have been studied for their ability to interact with DNA. While much of the specific research on DNA binding focuses on the 1,8-naphthyridine (B1210474) isomer, which can selectively bind to cytosine, the broader naphthyridine class is of interest. nih.gov For example, two new 10-methoxydibenzo[b,h] nih.govresearchgate.netnaphthyridine-2-carboxamide derivatives have been synthesized and shown to bind strongly to DNA, likely through a minor groove binding mode. tandfonline.com These compounds exhibit enhanced fluorescence upon binding, suggesting their potential application as DNA staining probes in techniques like gel electrophoresis. tandfonline.com The binding constants for these derivatives were calculated to be 5.3 × 10⁷ and 6.8 × 10⁶ M⁻¹, indicating a strong interaction with DNA. tandfonline.com

Antiviral Activity: A series of 1,6-naphthyridine derivatives has demonstrated potent in vitro activity against human cytomegalovirus (HCMV). nih.govresearchgate.net One particular naphthyridine derivative showed an IC₅₀ (50% inhibitory concentration) that was 39- to 223-fold lower than that of the standard drug ganciclovir. nih.govresearchgate.net Importantly, these compounds remained active against ganciclovir-resistant HCMV strains, suggesting a different mechanism of action. nih.govresearchgate.net The naphthyridine scaffold is reported to exhibit activity against a range of viruses including HIV, HSV, HPV, and HCV. nih.gov

Antiparasitic Activity: A series of 8-hydroxy-1,6-naphthyridines has been identified with potent in vitro antileishmanial activity. nih.gov These compounds are being optimized to improve their metabolic stability while retaining their efficacy against the Leishmania parasite. nih.gov

Anticancer Mechanisms: Benzo[h] nih.govresearchgate.netnaphthyridine derivatives have been screened for their antitumor activities against various cancer cell lines, including liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells. researchgate.net The inhibition of protein kinases like c-Met and CDK5 by 1,6-naphthyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells. rsc.orgnih.govacs.org

| Compound Class | Biological Activity | Mechanism of Action Studied | Reference |

| 1,6-Naphthyridine derivatives | Antiviral (HCMV) | Inhibition of viral replication | nih.govresearchgate.net |

| 8-Hydroxy-1,6-naphthyridines | Antiparasitic (Leishmaniasis) | Interference with parasitic growth | nih.gov |

| Benzo[h] nih.govresearchgate.netnaphthyridine derivatives | Anticancer | Cytotoxicity against cancer cell lines | researchgate.net |

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound, often with improved properties. This approach has been successfully applied using the 1,6-naphthyridine core.

In one study, a potent and novel MET inhibitor with a 1,6-naphthyridinone scaffold was designed and synthesized using a scaffold-hopping strategy from a known 2,7-naphthyridinone MET kinase inhibitor. researchgate.net While the initial lead compound had good potency (IC₅₀ of 9.8 nM), it suffered from poor pharmacokinetic properties. researchgate.net Systematic structural optimization of this new 1,6-naphthyridine scaffold led to the discovery of derivatives with comparable potency and significantly improved pharmacokinetic profiles, demonstrating the utility of this core as a new scaffold for kinase inhibitor discovery. researchgate.net Similarly, a designed scaffold-hop approach was used to discover 2,8-disubstituted-1,6-naphthyridine-based dual CDK8/19 ligands. researchgate.net

Applications in Materials Science and Photochemistry

The unique photophysical properties and rigid planar structure of the 1,6-naphthyridine scaffold have made it a valuable building block in the development of advanced materials for optoelectronic and sensing applications.

Development of Naphthyridine Derivatives for Organic Light-Emitting Diodes (OLEDs) and Sensors

Naphthyridine derivatives have shown significant promise as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for achieving deep-blue and multi-color emissions. Their rigid structure helps to minimize non-radiative energy loss. researchgate.net Research into various substituted naphthyridine compounds has demonstrated their potential as efficient thermally activated delayed fluorescence (TADF) emitters.

For instance, certain naphthyridine derivatives have been utilized as deep-blue TADF emitters in both vacuum- and solution-processed OLEDs. scispace.com Optimized devices incorporating a naphthyridine emitter have achieved external quantum efficiencies (EQEs) of up to 17.6% for vacuum-processed and 13.5% for solution-processed OLEDs. scispace.com The substitution pattern on the naphthyridine core plays a crucial role in tuning the emission properties. While an unsubstituted naphthyridine can produce deep-blue electroluminescence, the introduction of a methyl group can lead to a broader band and a shift to sky-blue emission. scispace.com

Furthermore, iridium(III) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives as ancillary ligands have been developed for high-performance OLEDs, achieving pure red emissions with high photoluminescence quantum yields (PLQYs) of up to 93.4% in solution. acs.org These complexes also exhibit good electron mobility. acs.org The design of novel blue luminogens based on the 1,8-naphthyridine scaffold has also been a focus, with some derivatives achieving maximum external quantum efficiencies as high as 20.9%. researchgate.net

Table 1: Performance of Selected Naphthyridine-Based OLEDs

| Naphthyridine Derivative Type | Emission Color | Max. External Quantum Efficiency (EQE) | Processing Method |

| Unsubstituted Naphthyridine | Deep-Blue | 17.6% | Vacuum-Processed |

| Methyl-Substituted Naphthyridine | Sky-Blue | - | Vacuum-Processed |

| Naphthyridine Emitter in mCP host | Deep-Blue | 13.5% | Solution-Processed |

| Ir(4tfmpq)2mND | Pure Red | >31% | Not Specified |

| tBuCz-ND | Blue | 20.9% | Not Specified |

Design of Fluorescence-Based Sensors for Chemical and Biological Analytes

The ability of the naphthyridine ring system to interact with various analytes through hydrogen bonding and metal coordination has been exploited in the design of fluorescent sensors. These sensors can detect specific chemical and biological molecules with high sensitivity and selectivity.

One area of application is the detection of metal ions. For example, 2,7-naphthyridine-based chemosensors have been developed for the colorimetric and fluorescent "turn-off" detection of Ni(II) in aqueous media. researchgate.net These sensors exhibit a distinct color change from yellow to red upon the addition of Ni(II) and can detect the ion at concentrations as low as 0.2 to 0.5 µM, which is below the permissible level in drinking water as defined by the EPA. researchgate.net

In the realm of biological analytes, naphthyridine receptors have been conjugated to nanoparticles to create fluorescent nanosensors for the detection of guanosine (B1672433) nucleotides. researchgate.net These nanosensors demonstrate preferential binding to guanosine nucleotides over other nucleotides like adenine, cytosine, and thymidine. The fluorescence of the nanosensor is quenched upon interaction with the nucleotides, with the lowest limit of detection found for guanosine 3',5'-cyclic monophosphate (cGMP) at 150 ng/ml. researchgate.net The selectivity of these sensors is attributed to the spatial arrangement of the bound analytes on the nanoparticle surface. researchgate.net

Exploration in Supramolecular Chemistry: Host-Guest Systems and Self-Assembly

The planar structure and hydrogen-bonding capabilities of naphthyridine derivatives make them excellent candidates for applications in supramolecular chemistry, particularly in the formation of host-guest systems and self-assembling structures.

In host-guest chemistry, molecules (hosts) are designed to bind other molecules or ions (guests) through non-covalent interactions. thno.org Naphthyridine derivatives have been incorporated into receptor molecules to facilitate the recognition and binding of specific guests. For instance, receptors containing naphthyridine moieties have been shown to be potent binders for biotin (B1667282) derivatives, with the complex being stabilized by hydrogen bonds. nih.gov The association constants for these host-guest complexes have been determined using 1H-NMR titrations. nih.gov

The self-assembly of molecules into well-ordered structures is another key aspect of supramolecular chemistry. The rigid framework of the naphthyridine core can direct the formation of extended architectures through intermolecular interactions. For example, 2,7-disubstituted-1,8-naphthyridines have been shown to self-assemble into infinite tapes in the solid state. acs.org

Coordination Chemistry: Ligand Design for Metal Complexes

The nitrogen atoms within the 1,6-naphthyridine scaffold provide excellent coordination sites for metal ions, making it a versatile building block for the design of ligands in coordination chemistry. Depending on the substitution pattern and the nature of the metal center, naphthyridine-based ligands can form a wide variety of metal complexes with interesting structural and electronic properties.

Naphthyridine derivatives can act as bidentate or binucleating ligands. nih.gov For example, 2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine (DPFN) has been used as a dinucleating ligand to stabilize dicopper(I) complexes. rsc.org This ligand framework allows for the isolation of thermally stable dicopper(I) boryl complexes, which are important intermediates in copper-catalyzed C-H borylation reactions. rsc.org The dinucleating nature of the ligand is believed to be a key factor in the remarkable stability of these complexes. rsc.org

Similarly, 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine has been employed as a dinucleating analogue of 2,2'-bipyridine (B1663995) ligands to synthesize monometallic, homobimetallic, and heterobimetallic complexes with copper and zinc. acs.org The redox-active nature of this ligand allows the resulting dicopper complex to access four different redox states. acs.org

Catalytic Applications of Naphthyridine Derivatives